n,n-Diethyloct-2-yn-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
66894-62-0 |
|---|---|
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N,N-diethyloct-2-yn-1-amine |
InChI |
InChI=1S/C12H23N/c1-4-7-8-9-10-11-12-13(5-2)6-3/h4-9,12H2,1-3H3 |
InChI Key |
XYVHZKNNMVFQTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCN(CC)CC |
Origin of Product |
United States |
Synthetic Methodologies for N,n Diethyloct 2 Yn 1 Amine and Analogous Alkynyl Amines
Strategies for Carbon-Nitrogen Bond Formation
The formation of the C-N bond is a cornerstone of amine synthesis. Research in this area has led to the development of innovative reagents and strategies that facilitate the efficient construction of alkynyl amines.
Development of Novel Amination Reagents and Procedures
The direct installation of amino groups onto molecular scaffolds is a powerful tool for synthesizing complex amines. Recent advancements have focused on creating new reagents that can deliver a variety of amine functionalities under mild conditions.
A notable development involves the use of hydroxylamine-derived reagents for the aminative difunctionalization of alkenes, a process enabled by iron catalysis. wiley.com This method allows for the direct synthesis of unprotected secondary and tertiary amines, including medicinally relevant groups like methylamine, morpholine, and piperazine. wiley.com These novel reagents have demonstrated excellent functional group tolerance and have been successfully applied to a broad range of alkenes, including those found in drug-like molecules. wiley.com The scalability of the synthesis of these aminating reagents further enhances their practical utility. wiley.com
Another innovative approach utilizes thianthrene-based reagents for the photocatalyzed allylic C-H amination of alkenes. nih.gov This method is significant as it directly furnishes alkyl allylamines, a transformation that is challenging to achieve through traditional transition-metal-catalyzed methods due to the strong coordination of basic alkylamines to the metal center. nih.gov The process involves the generation of N-centered radicals from the aminating reagents through energy transfer from a photocatalyst. nih.gov
The following table summarizes the types of novel amination reagents and their applications:
Interactive Table: Novel Amination Reagents| Reagent Type | Catalysis | Application | Key Features |
|---|---|---|---|
| Hydroxylamine-derived | Iron | Aminochlorination of alkenes | Direct synthesis of unprotected secondary and tertiary amines, broad functional group tolerance. wiley.com |
| Iminothianthrenes | Photocatalysis | Allylic C-H amination of alkenes | Direct synthesis of alkyl allylamines, overcomes challenges of transition-metal catalysis. nih.gov |
Role of Strain Release in Amine Synthesis
Strain-release amination has emerged as a powerful strategy for the synthesis of complex amines by harnessing the potential energy stored in strained ring systems. nih.govacs.orgnih.gov This approach allows for the direct and rapid installation of valuable bioisosteres, such as bicyclo[1.1.1]pentanes, azetidines, and cyclobutanes, onto amine-containing substrates. nih.govacs.org
The methodology involves the reaction of "spring-loaded" C-C or C-N bonds in strained molecules with amine nucleophiles. nih.gov This process can be used at various stages of a synthetic sequence, including the late-stage functionalization of complex molecules like drug candidates. nih.govacs.org For instance, the "propellerization" of amines with [1.1.1]propellane allows for the introduction of the bicyclo[1.1.1]pentane motif. nih.gov Similarly, azabicyclobutane can be used for the direct azetidinylation of amines. nih.gov
A key advantage of strain-release amination is its ability to overcome the synthetic challenges associated with traditional methods for introducing these strained ring systems, which often rely on multi-step building block approaches. nih.govnih.gov The reaction conditions are often mild, and the strategy has been successfully applied to peptide labeling and bioconjugation. nih.govacs.org
The following table provides examples of strained ring systems used in strain-release amination:
Interactive Table: Strained Ring Systems in Amine Synthesis| Strained Ring System | Reagent Example | Resulting Moiety | Application |
|---|---|---|---|
| Bicyclo[1.1.1]pentane | [1.1.1]Propellane | Bicyclo[1.1.1]pentyl group | Bioisosteric modification of amines. nih.gov |
| Azetidine | 1-Azabicyclo[1.1.0]butane (ABB) | Azetidinyl group | Introduction of rigidified amine backbones. nih.gov |
| Cyclobutane | Phenylsulfonylbicyclobutane | Cyclobutyl group | Installation onto primary and secondary amines. baranlab.org |
| Cyclopentane | Chiral "housane" derivatives | Cyclopentyl group | Stereospecific functionalization of various heteroatoms. acs.org |
Transition Metal-Catalyzed and Mediated Synthetic Approaches
Transition metal catalysis has revolutionized the synthesis of amines, providing powerful tools for the selective formation of C-N and C-C bonds. Palladium, copper, and rhodium complexes are among the most versatile catalysts employed in these transformations.
Palladium-Catalyzed C-H Functionalization for Amine Synthesis
Palladium-catalyzed C-H functionalization has become a prominent strategy for the direct modification of organic molecules, including alicyclic amines. bohrium.comnih.gov This approach allows for the conversion of otherwise unreactive C-H bonds into new C-C or C-N bonds, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. nih.gov
A key challenge in the C-H functionalization of alicyclic amines is achieving selectivity at sites remote from the nitrogen atom. bohrium.comnih.gov Researchers have addressed this by employing directing groups that position the palladium catalyst in proximity to the desired C-H bond. nih.gov For instance, the use of a removable amide directing group appended to the nitrogen atom can facilitate transannular C-H activation, enabling the arylation of C-H bonds in various alicyclic amine scaffolds. bohrium.comnih.gov This strategy leverages the boat conformation of the substrate to bring the catalyst and the target C-H bond into close proximity. nih.gov
Ligand development has also been crucial for advancing palladium-catalyzed C-H amination. Amino acid-derived ligands have been shown to promote the C(sp³)–H alkenylation of aliphatic amines, allowing for the synthesis of complex heterocyclic structures. rsc.org Furthermore, the Pd(II)/sulfoxide-2-hydroxypyridine (SOHP) catalytic system has enabled the native primary amine-directed γ-C(sp³)-H arylation, demonstrating the potential to perform C-H functionalization without the need for pre-installed directing groups. chemrxiv.org
The following table highlights different palladium-catalyzed C-H functionalization methods for amine synthesis:
Interactive Table: Palladium-Catalyzed C-H Functionalization for Amine Synthesis| Reaction Type | Directing Group/Ligand | Substrate Scope | Key Feature |
|---|---|---|---|
| Transannular C-H Arylation | Removable Amide | Alicyclic amines | Selective functionalization at remote C-H bonds. bohrium.comnih.gov |
| C(sp³)–H Alkenylation | Amino Acid-Derived Ligand | Aliphatic amines | Synthesis of functionalized pyrrolidines. rsc.org |
| γ-C(sp³)-H Arylation | Sulfoxide-2-hydroxypyridine (SOHP) | Primary aliphatic amines | Directed by the native amine group. chemrxiv.org |
| Enantioselective C(sp³)–H Arylation | Chiral Phosphoric Acid (CPA) | Amines with thioamide directing group | Synthesis of chiral amines. snnu.edu.cn |
Copper-Mediated Alkynylation Reactions
Copper-catalyzed reactions are widely used for the synthesis of propargylamines, including n,n-diethyloct-2-yn-1-amine. These methods often involve the coupling of an amine, an alkyne, and an oxidant in a three-component reaction.
One common approach is the cross-dehydrogenative coupling (CDC) reaction, which forms a C-C bond between a tertiary amine and a terminal alkyne through the activation of a C(sp³)-H bond adjacent to the nitrogen atom. wiley.com Various copper salts, such as CuI, CuBr, and Cu(OAc)₂, can be used as catalysts, often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) or diethyl azodicarboxylate (DEAD). wiley.comrsc.orgorganic-chemistry.org These reactions are typically operationally simple and can be performed under mild conditions. organic-chemistry.org
A significant advantage of copper-mediated alkynylation is the ability to use readily available starting materials. For example, calcium carbide has been successfully employed as an alkyne source in the catalytic cross-coupling with tertiary amines to produce terminal propargylamines. researchgate.net
Furthermore, copper catalysis can be used for the N-alkynylation of amine derivatives to form ynamides. nih.gov This method provides a general and efficient route to a wide variety of ynamides by coupling carbamates, sulfonamides, or lactams with haloalkynes or alkynylcopper reagents. nih.govrsc.org
The following table summarizes various copper-mediated alkynylation reactions for the synthesis of alkynyl amines and related compounds:
Interactive Table: Copper-Mediated Alkynylation Reactions| Reaction Type | Amine Source | Alkyne Source | Key Features |
|---|---|---|---|
| Deaminative Alkynylation | Secondary amines | Terminal alkynes | Time-dependent selectivity for different propargylamines. rsc.org |
| C(sp³)-H Alkynylation | Tertiary methylamines | Terminal alkynes | Regioselective, mild conditions, no need to exclude air or moisture. organic-chemistry.org |
| Cross-Dehydrogenative Coupling | Tertiary amines | Calcium carbide | Use of an inexpensive and readily available alkyne source. researchgate.net |
| N-Alkynylation | Carbamates, sulfonamides, lactams | Haloalkynes, alkynylcopper reagents | General synthesis of ynamides. nih.govrsc.org |
Rhodium Hydride Transfer Methodologies
Rhodium catalysts are highly effective in transfer hydrogenation reactions, which are crucial for the synthesis of amines via reductive amination. wiley.com These methods offer a safer and more convenient alternative to using hazardous hydrogen gas. organic-chemistry.org
Rhodium-catalyzed transfer hydrogenation can be used for the reduction of nitroarenes to primary amines using formic acid as a hydrogen source. organic-chemistry.org The addition of iodide ions can significantly accelerate this reaction, even allowing it to proceed at room temperature. organic-chemistry.org
In the context of reductive amination, homogeneous rhodium catalysts have been successfully employed for the synthesis of tertiary amines from aldehydes and secondary amines. wiley.com These reactions can exhibit high selectivity and turnover frequencies. wiley.com
Furthermore, rhodium hydride transfer has been utilized in the asymmetric synthesis of γ-branched amines. d-nb.info This protocol involves the nucleophilic amination of allylic amines with exogenous amine nucleophiles, followed by a transfer hydrogenation step to afford chiral products with high enantioselectivity. d-nb.info
The following table provides an overview of rhodium hydride transfer methodologies in amine synthesis:
Interactive Table: Rhodium Hydride Transfer Methodologies in Amine Synthesis| Reaction Type | Substrates | Hydrogen Source | Key Feature |
|---|---|---|---|
| Transfer Hydrogenation | Nitroarenes | Formic acid | Efficient and selective synthesis of primary amines. organic-chemistry.org |
| Reductive Amination | Aldehydes, secondary amines | Molecular hydrogen | High selectivity and turnover frequencies for tertiary amines. wiley.com |
| Asymmetric Reductive Amination | Allylic amines, exogenous amines | Formic acid or NaBH₄ | Modular synthesis of chiral γ-branched amines. d-nb.info |
Base Metal-Catalyzed Cross-Coupling Reactions
The synthesis of propargylamines, including structures analogous to this compound, has been significantly advanced through the use of base metal catalysts. Copper, in particular, has emerged as a versatile and efficient catalyst for these transformations. One of the most prominent methods is the A³ coupling reaction, a three-component reaction involving an alkyne, an aldehyde, and an amine. researchgate.netnih.gov This reaction is highly atom-economical, producing the desired propargylamine (B41283) with only water as a byproduct. mdpi.comencyclopedia.pub
Copper(I) salts, such as CuI, have been shown to effectively catalyze the aminomethylation of terminal alkynes with formaldehyde (B43269) and secondary amines, leading to tertiary propargylamines in high yields. researchgate.net The reaction proceeds efficiently in solvents like DMSO at room temperature. researchgate.net Furthermore, copper(II) catalysts can be used in the oxidative alkynylation of tertiary amine N-oxides with alkynes to synthesize N,N-dimethylpropargylamines. acs.org
Iron salts, such as FeCl₃, have also been employed as catalysts for the A³ coupling reaction. mdpi.comresearchgate.net These iron-catalyzed reactions are notable for their effectiveness with aliphatic aldehydes and their tolerance to air and water, often proceeding without the need for a co-catalyst or activator. researchgate.net Zinc has also been studied for its catalytic activity in A³ coupling reactions. mdpi.comencyclopedia.pub
The choice of catalyst and reaction conditions can influence the efficiency and substrate scope of the cross-coupling. For instance, while copper catalysts often show high yields with aliphatic alkynes, iron-catalyzed reactions can be more effective for certain substrates under solvent-free conditions. mdpi.com
Table 1: Comparison of Base Metal Catalysts in A³ Coupling Reactions
| Catalyst | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Copper (CuI, Cu(II)) | DMSO, Room Temperature or Toluene, Elevated Temperature | High yields, mild conditions, versatile for various alkynes and amines. researchgate.net | researchgate.netmdpi.com |
| Iron (FeCl₃) | Neat (solvent-free), Air or Toluene, Inert Atmosphere | Effective with aliphatic aldehydes, tolerant to air and water. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
Multi-Bond Forming Processes in the Synthesis of Alkynyl Amine Scaffolds
Multi-bond forming processes, particularly multicomponent reactions (MCRs), represent a highly efficient strategy for the synthesis of complex molecules like alkynyl amines from simple precursors in a single operation. rsc.orgresearchgate.net The A³ coupling reaction is a prime example of such a process, forming two new carbon-carbon bonds and one carbon-nitrogen bond in one pot. nih.govmdpi.comresearchgate.net
Recent advancements have extended the utility of these processes. For example, a copper-zeolite catalyzed three-component coupling between a carbonyl compound, a terminal ynamide, and an amine has been developed for the synthesis of γ-amino-ynamides. rsc.org This method, termed AYA (Aldehyde-Ynamide-Amine) or KYA (Ketone-Ynamide-Amine), is notable for its green credentials, proceeding at room temperature under solvent-free conditions or in a benign solvent like ethyl acetate (B1210297) with a low catalyst loading. rsc.org
These multi-bond forming reactions are not limited to A³ couplings. Tandem processes that combine different catalytic cycles in one pot are also gaining prominence. For instance, a one-pot, triple metal-catalyzed process has been described for the synthesis of complex heterocyclic structures. thieme-connect.com Such strategies significantly increase molecular complexity in a single synthetic operation, aligning with the principles of step and atom economy. researchgate.net
Asymmetric Catalysis and Stereoselective Synthesis of Alkynyl Amines
The development of asymmetric methods to produce chiral alkynyl amines is of significant interest due to their prevalence in biologically active molecules and as versatile synthetic intermediates. organic-chemistry.orgresearchgate.netresearchgate.net
Copper-catalyzed reactions have been at the forefront of these efforts. The use of chiral ligands in conjunction with copper catalysts allows for the enantioselective synthesis of propargylamines. For example, a copper(I) bromide/Quinap complex catalyzes the addition of alkynes to enamines, affording enantiomerically enriched propargylamines with good to high yields and moderate to good enantiomeric excesses. organic-chemistry.orgnih.gov The choice of protecting group on the enamine and the reaction conditions can influence the stereoselectivity. nih.gov Another approach involves a tandem iridium-catalyzed hydrosilylation of a tertiary amide followed by an enantioselective copper-catalyzed alkynylation using a PyBox ligand system to generate α-stereogenic tertiary propargylic amines. nsf.govchemrxiv.org
Nickel catalysis has also been successfully applied to the synthesis of chiral amines. A nickel-catalyzed hydroalkylation of enecarbamates with alkyl halides using a chiral Bi-Ox ligand provides a route to chiral alkyl amines with high regio- and enantioselectivity under mild conditions. organic-chemistry.org
Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines. Chiral ammonium (B1175870) salts can catalyze the reaction of alkynyl ketimines with enals and enones to produce a diverse range of chiral α,α-dialkyl propargyl amines. nih.govacs.org
Table 2: Selected Asymmetric Syntheses of Chiral Alkynyl Amines
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Cu(I)Br/Quinap | Addition of alkynes to enamines | Up to 90% ee, mild conditions. organic-chemistry.org | organic-chemistry.orgnih.gov |
| Ir/Cu Tandem with PyBox ligand | Reductive alkynylation of amides | Access to α-stereogenic tertiary propargylic amines. nsf.govchemrxiv.org | nsf.govchemrxiv.org |
| NiBr₂·diglyme/Bi-Ox ligand | Hydroalkylation of enecarbamates | High regio- and enantioselectivity for chiral alkyl amines. organic-chemistry.org | organic-chemistry.org |
Advancements in Sustainable and Efficient Synthetic Routes
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for alkynyl amines. A major focus is the replacement of noble metal catalysts with more abundant and less toxic base metals like copper and iron, as discussed in section 2.2.4. scilit.comdiva-portal.org
Another key aspect is the use of environmentally benign solvents or solvent-free conditions. The copper-zeolite catalyzed synthesis of γ-amino-ynamides can be performed efficiently in ethyl acetate or without any solvent. rsc.org Similarly, iron-catalyzed A³ coupling reactions can proceed smoothly in the absence of a solvent. mdpi.comresearchgate.net The development of reactions that can be conducted in water is also a significant step towards sustainability. For instance, the synthesis of sulfonamide-based ynamides and arylynamines has been achieved in water using a surfactant to overcome solubility and stability issues. organic-chemistry.org
Furthermore, atom-economic reactions like the A³ coupling are inherently sustainable as they maximize the incorporation of starting materials into the final product, minimizing waste generation. nih.gov The development of metal-free reaction conditions, such as the hydroacyloxylation and hydration of ynamides, further contributes to the green synthesis of related nitrogen-containing compounds. rsc.org
Chemical Transformations and Reactivity of N,n Diethyloct 2 Yn 1 Amine
Reactivity of the Terminal Alkyne Moiety
The terminal alkyne group in n,n-Diethyloct-2-yn-1-amine is a versatile functional handle for carbon-carbon bond formation and cycloaddition reactions. Its sp-hybridized carbon atom imparts acidity to the terminal hydrogen, and the π-systems are susceptible to additions.
The terminal alkyne can engage in reactions with various heteronucleophiles, often catalyzed by transition metals. A prominent example of this reactivity is the three-component coupling of an aldehyde, an alkyne, and an amine, known as the A³ coupling reaction. In this context, this compound can serve as the alkyne component. The reaction typically proceeds through the formation of a metal acetylide intermediate, which then attacks an in situ-formed iminium ion generated from the condensation of the aldehyde and a secondary amine. This process provides a direct and atom-economical route to propargylamines.
While this compound already possesses a tertiary amine, its alkyne moiety can react with an iminium ion formed from a different aldehyde and amine, leading to more complex structures. The chemoselectivity of these reactions allows the alkyne to react in the presence of the tertiary amine without interference.
Table 1: Representative Conditions for A³ Coupling Reactions
| Catalyst | Amine | Aldehyde | Solvent | Temperature (°C) |
| CuBr | Piperidine | Benzaldehyde | Dioxane | 100 |
| [Co(P1)] | Morpholine | 4-Nitrobenzaldehyde | Toluene | 80 |
| AgI | Pyrrolidine | Cyclohexanecarboxaldehyde | Acetonitrile | Room Temp. |
| AuCl₃/CuBr | Diethylamine (B46881) | Furfural | Water | 80 |
The terminal alkyne of this compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction facilitates the covalent linkage of the alkyne with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is known for its high efficiency, mild reaction conditions, and exceptional functional group tolerance. nih.gov
The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring that ultimately rearranges to the stable triazole product upon protonation. nih.gov The presence of the tertiary amine in this compound does not interfere with the CuAAC reaction, making it a valuable building block for creating complex molecular architectures and bioconjugates. scispace.com
Table 2: Common Catalyst Systems for CuAAC Reactions
| Copper Source | Reducing Agent | Ligand | Solvent |
| CuSO₄·5H₂O | Sodium Ascorbate | None | t-BuOH/H₂O |
| CuI | None | Tris(triazolyl)methanol | Dichloromethane |
| Cu(OAc)₂ | Sodium Ascorbate | TBTA | DMSO/H₂O |
| CuBr | None | N,N-Diisopropylethylamine | Acetonitrile |
TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
Reactivity of the Tertiary Amine Functionality
The tertiary amine group offers a different set of chemical transformations, primarily centered on the nucleophilicity and basicity of the nitrogen atom. These reactions include cleavage of the N-alkyl bonds and conjugation reactions.
The removal of an N-alkyl group from a tertiary amine, or N-dealkylation, is a crucial transformation in organic synthesis, particularly for the derivatization of complex molecules. nih.govresearchgate.net Two classical and effective methods for the N-dealkylation of tertiary amines like this compound are the von Braun reaction and the use of chloroformate reagents. nih.govgoogle.com
Von Braun Reaction : This method employs cyanogen bromide (BrCN) to cleave a C-N bond. nih.gov The tertiary amine attacks the electrophilic cyanogen bromide, leading to a quaternary cyanoammonium intermediate. Subsequent collapse of this intermediate via an Sₙ2 mechanism involves bromide attacking one of the N-alkyl groups, resulting in an alkyl bromide and a disubstituted cyanamide. The cyanamide can then be hydrolyzed under acidic or basic conditions to yield the secondary amine. nih.gov
Reaction with Chloroformates : Reagents such as ethyl chloroformate or α-chloroethyl chloroformate are widely used for N-dealkylation. nih.govjst.go.jp The tertiary amine reacts with the chloroformate to form a quaternary ammonium (B1175870) species, which then eliminates an alkyl chloride. nih.gov This produces a carbamate intermediate, which is more stable than the cyanamide from the von Braun reaction. The secondary amine is subsequently liberated by hydrolysis or other cleavage methods. nih.gov The choice of chloroformate can influence the ease of the final cleavage step. google.com
Table 3: Comparison of N-Dealkylation Methods
| Method | Reagent | Intermediate | Cleavage Condition | Byproduct |
| von Braun | Cyanogen Bromide (BrCN) | Cyanamide | Acid/Base Hydrolysis | Alkyl Bromide |
| Chloroformate | Ethyl Chloroformate | Carbamate | Strong Acid/Base | Alkyl Chloride |
| Chloroformate | Vinyl Chloroformate | Vinyloxycarbonyl amide | Mild Acid | Acetaldehyde |
A novel and efficient method for the N-glycoconjugation of amines involves the use of carbon dioxide as a temporary activating and coupling unit. repec.orgdntb.gov.ua This strategy allows for the stereoselective attachment of sugar moieties to the nitrogen atom under mild conditions. researchgate.netnih.gov
The mechanism begins with the reaction of the tertiary amine with CO₂ in the presence of a suitable base, which leads to the in situ formation of a carbamate anion. repec.orgdntb.gov.ua This carbamate then acts as a potent nucleophile, attacking a glycosyl halide (e.g., glycosyl bromide) in a stereospecific Sₙ2 reaction. nih.gov This process typically results in a clean inversion of stereochemistry at the anomeric center of the sugar, affording a single stereoisomer of the N-glycosyl carbamate conjugate. This method provides a powerful tool for modifying the properties of amine-containing molecules. repec.org
Recent advances in synthetic methodology have enabled deaminative transformations, where an amine functional group is removed and replaced with another functionality. nih.govorganic-chemistry.org These methods often proceed through the generation of alkyl radicals, providing a powerful retrosynthetic disconnection. whiterose.ac.uk
For a tertiary amine like this compound, such transformations would first require conversion to a primary or secondary amine via N-dealkylation. The resulting amine can then be converted into a redox-active species, such as a Katritzky pyridinium salt or an imine formed by condensation with an aldehyde. nih.govorganic-chemistry.org Through visible-light photoredox catalysis, these intermediates can undergo a single-electron transfer (SET) process to generate an alkyl radical via C-N bond cleavage. figshare.comnih.gov This alkyl radical can then participate in a wide range of synthetic transformations, including Giese additions, arylations, and other cross-coupling reactions, making formerly inert C-N bonds a valuable handle for molecular construction. nih.govacs.org
Applications in Condensation Reactions (as a reagent or in model systems)
There is no available research specifically documenting the use of this compound as a reagent or in model systems for condensation reactions. Condensation reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. While amines are frequently used in condensation reactions like the Mannich or Pictet-Spengler reactions, no studies have been published that utilize this compound for these purposes.
Carbon-Hydrogen Bond Activation and Selective Functionalization
Scientific literature lacks specific studies on the carbon-hydrogen bond activation and selective functionalization of this compound. C-H activation is a field of intense research that seeks to directly functionalize otherwise inert C-H bonds. The ethyl and octyl chains of the molecule present multiple sites for potential C-H activation.
Alpha-Functionalization of Amine Derivatives
No published data exists detailing the alpha-functionalization of this compound. Alpha-functionalization involves the modification of the C-H bond on the carbon atom adjacent (in the alpha position) to the nitrogen atom. While numerous methods exist for the α-functionalization of tertiary amines, these have not been specifically applied to or reported for this compound.
Cyclization, Annulation, and Rearrangement Reactions
There is no information available in the scientific literature regarding the participation of this compound in cyclization, annulation, or rearrangement reactions. The presence of the alkyne and amine functionalities suggests that intramolecular reactions could be possible under certain conditions, potentially leading to heterocyclic structures, but no such reactions have been documented for this specific compound.
Advanced Derivatization for Enhanced Functionality
Research on advanced derivatization of this compound to enhance its functionality has not been reported. Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. While general methods for derivatizing amines and alkynes are well-established, specific examples involving this compound are absent from the literature.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of Alkynyl Amines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies and Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. wiley.comresearchgate.net For n,n-Diethyloct-2-yn-1-amine, both ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of each atom.
In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by their local electronic environment. openstax.orgpressbooks.pub Protons adjacent to the nitrogen atom in amines are deshielded and typically appear at a downfield position compared to simple alkanes. openstax.orgpressbooks.pubprojectguru.in For this compound, the protons on the carbons directly bonded to the nitrogen are expected to resonate in the range of δ 2.3-3.0 ppm. libretexts.org The protons of the ethyl groups and the octynyl chain will exhibit characteristic splitting patterns (e.g., triplets and quartets for the ethyl groups) and integrations that correspond to the number of protons in each unique environment.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Carbons bonded to the electron-withdrawing nitrogen atom are deshielded and appear at a downfield chemical shift, typically in the 30-65 ppm range. libretexts.org The sp-hybridized carbons of the alkyne group are also characteristic, with chemical shifts in the range of 65-90 ppm. The remaining aliphatic carbons of the octyl and ethyl groups will appear in the upfield region of the spectrum. ethernet.edu.et
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂- (adjacent to N) | 2.3 - 3.0 | 40 - 50 |
| -N(CH₂CH₃)₂ | 2.5 - 2.8 (quartet) | 45 - 55 |
| -N(CH₂CH₃)₂ | 1.0 - 1.3 (triplet) | 10 - 15 |
| -C≡C-CH₂- | 2.1 - 2.4 (triplet) | 15 - 25 |
| -C≡C- | No proton | 70 - 90 |
| Alkyl Chain (-CH₂-) | 1.2 - 1.6 | 20 - 35 |
| Terminal -CH₃ | 0.8 - 1.0 (triplet) | 13 - 15 |
Note: These are general predicted ranges and actual values may vary based on solvent and experimental conditions.
Mass Spectrometry for Molecular Characterization and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. libretexts.org For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.
A key principle in the mass spectrometry of nitrogen-containing compounds is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. openstax.orglibretexts.org Conversely, a molecule with an even number of nitrogen atoms (or no nitrogen atoms) will have an even nominal molecular weight. Since this compound has one nitrogen atom, it is expected to have an odd molecular weight.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Alkylamines characteristically undergo α-cleavage, where the bond between the carbon alpha to the nitrogen and the adjacent carbon is broken. openstax.orgprojectguru.inlibretexts.org This results in the formation of a stable, resonance-stabilized cation. For this compound, two primary α-cleavage pathways are possible, leading to characteristic fragment ions.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. brad.ac.uk This technique is crucial for confirming the elemental composition and distinguishing between compounds with the same nominal mass.
Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. libretexts.orgutdallas.edu
For this compound, the key functional groups are the alkyne and the tertiary amine. The carbon-carbon triple bond (C≡C) of an internal alkyne typically shows a weak to medium absorption band in the region of 2100-2260 cm⁻¹. libretexts.orgorgchemboulder.com The intensity of this peak can be weak due to the low polarity of the bond, and in some highly symmetrical alkynes, it may not be observed at all. libretexts.orgutdallas.edu
Tertiary amines, such as this compound, lack an N-H bond, and therefore, the characteristic N-H stretching vibrations seen in primary and secondary amines (around 3300-3500 cm⁻¹) will be absent from its IR spectrum. openstax.orgpressbooks.publibretexts.orglibretexts.orgutdallas.edu The presence of C-N stretching vibrations is expected in the 1250-1020 cm⁻¹ region, but these can be difficult to assign definitively. spectroscopyonline.com The spectrum will also show characteristic C-H stretching and bending vibrations for the alkyl portions of the molecule. uomustansiriyah.edu.iq
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Alkyne (C≡C) | Stretch | 2100 - 2260 | Weak to Medium |
| Tertiary Amine (C-N) | Stretch | 1250 - 1020 | Medium to Weak |
| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |
| Alkane (C-H) | Bend | 1350 - 1480 | Medium |
Complementary Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Simple alkyl amines absorb in the far UV region, typically around 200 nm, which is often of limited diagnostic value. libretexts.org The isolated carbon-carbon triple bond of an alkyne also absorbs in the far UV and does not typically produce a strong or characteristic signal in the standard UV-Vis range (200-800 nm). Therefore, for a simple, non-conjugated alkynyl amine like this compound, UV-Vis spectroscopy is not expected to be a primary tool for structural elucidation.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification and assessment of the purity of synthesized compounds. For this compound, several methods can be employed.
Flash column chromatography is a common method for purification. rsc.org Due to the basic nature of the amine, silica (B1680970) gel, which is acidic, can sometimes cause issues like peak tailing or compound degradation. biotage.com To mitigate this, a small amount of a basic modifier, such as triethylamine, can be added to the eluent. biotage.com Alternatively, a stationary phase like alumina (B75360) or amine-functionalized silica can be used. biotage.com
High-Performance Liquid Chromatography (HPLC) can be used for both analytical purity assessment and preparative isolation. acs.org Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is a common choice. The mobile phase can be buffered to control the ionization state of the amine and improve peak shape. acs.org
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds like this compound. It can be used to determine the purity of a sample and to monitor the progress of a reaction. illinois.edu
Computational and Theoretical Investigations of N,n Diethyloct 2 Yn 1 Amine Reactivity and Structure
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for studying reaction mechanisms by calculating the energies of reactants, products, and the transition states that connect them.
For n,n-Diethyloct-2-yn-1-amine, DFT studies would focus on reactions characteristic of propargylamines and ynamines. A key area of investigation would be its behavior in nucleophilic or electrophilic additions across the carbon-carbon triple bond. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can map the potential energy surface of a reaction. nih.govphyschemres.org This allows for the identification of the lowest energy path from reactants to products.
The calculations would determine the activation energy (the energy barrier of the transition state), which is crucial for predicting reaction rates. For instance, in a reaction with an electrophile, DFT could model the formation of a cationic intermediate and calculate the energy of the transition state leading to it. These studies can also elucidate the role of the diethylamino group in directing the regioselectivity of such reactions. In computational studies of related amine complexes, DFT has been used to find transition states with low activation enthalpies, indicating plausible reaction routes. researchgate.net
Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insight into the molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net
Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Involving this compound This table is illustrative, based on typical outputs from DFT studies on similar molecules.
| Parameter | Reactant (this compound) | Transition State | Product |
| Relative Energy (kcal/mol) | 0.0 | +25.4 | -15.2 |
| HOMO Energy (eV) | -6.15 | -6.50 | -6.85 |
| LUMO Energy (eV) | -0.98 | -1.55 | -2.10 |
| HOMO-LUMO Gap (eV) | 5.17 | 4.95 | 4.75 |
Molecular Modeling for Conformation and Stereochemical Analysis
Molecular modeling techniques are employed to explore the three-dimensional shapes (conformations) a molecule can adopt and their relative energies. ntu.edu.tw For this compound, the key sources of conformational flexibility are the rotations around the single bonds, particularly the C-N bonds of the diethylamino group and the C-C bonds of the octynyl chain.
Using molecular mechanics or DFT, a potential energy scan can be performed by systematically rotating specific dihedral angles. This process identifies the most stable conformers (energy minima) and the energy barriers between them. The resulting data helps to understand the molecule's preferred shape in different environments. While this compound itself is achiral, this type of analysis is fundamental for understanding how it might interact with chiral environments or for designing chiral analogues.
Table 2: Illustrative Conformational Analysis Data for this compound This table illustrates the type of data generated from a conformational search, showing relative energies of different spatial arrangements.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 (Global Minimum) | 178.5° | 0.00 | 75.3 |
| 2 | 65.2° | 1.15 | 14.1 |
| 3 | -68.9° | 1.25 | 10.6 |
Quantitative Structure-Reactivity Relationship (QSAR) Studies in Analogue Series
Quantitative Structure-Reactivity Relationship (QSAR) studies aim to build mathematical models that correlate variations in the chemical structure of a series of compounds with changes in their reactivity. While no specific QSAR studies on this compound were found, such an analysis would be valuable for predicting the reactivity of related compounds.
A QSAR study would involve synthesizing or computationally generating a series of analogues of this compound. Variations could include changing the alkyl groups on the nitrogen atom (e.g., from diethyl to dimethyl or dipropyl) or altering the length of the alkyl chain attached to the alkyne. epa.gov For each analogue, a set of molecular descriptors (e.g., steric parameters, electronic properties like partial charges, and lipophilicity) would be calculated.
These descriptors would then be statistically correlated with an experimental or computationally determined measure of reactivity (e.g., the rate constant for a specific reaction). The resulting QSAR model, often developed using multiple linear regression or machine learning, could then be used to predict the reactivity of new, untested analogues. Such studies on related structures have been used to explain how different substituent groups can influence inhibitory activity or other properties. conicet.gov.ar
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. researchgate.net By calculating the optimized geometry of this compound, it is possible to predict its vibrational frequencies (IR and Raman spectra) and its nuclear magnetic resonance (NMR) chemical shifts. physchemres.org
Theoretical calculations of the vibrational spectrum can help in assigning the peaks observed in an experimental IR spectrum. For instance, the characteristic C≡C triple bond stretch and the C-N stretches could be precisely identified. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing these predicted shifts with experimental data provides strong evidence for the proposed molecular structure.
Table 3: Predicted vs. Experimental Spectroscopic Data for a Model Compound This table illustrates how theoretical data is compared with experimental results. Values are hypothetical for a related alkynylamine structure.
| Parameter | Predicted Value (DFT/B3LYP) | Experimental Value |
| ¹³C NMR Shift (C≡C) | 82.5 ppm | 81.9 ppm |
| ¹³C NMR Shift (≡C-CH₂) | 80.1 ppm | 79.7 ppm |
| ¹H NMR Shift (≡C-CH₂) | 3.15 ppm | 3.12 ppm |
| IR Frequency (C≡C stretch) | 2235 cm⁻¹ | 2230 cm⁻¹ |
Applications of N,n Diethyloct 2 Yn 1 Amine in Diverse Non Medical Chemical Disciplines
Role as a Versatile Synthetic Intermediate in Fine Chemical Synthesis
The structure of n,n-Diethyloct-2-yn-1-amine, incorporating both an amine and an alkyne, allows it to serve as a versatile intermediate in the synthesis of more complex molecules. The alkyne group can undergo a variety of transformations, such as reduction to either a cis-alkene or an alkane, or participation in coupling reactions. The diethylamino group can act as a directing group or be modified itself.
For instance, related propargylamines are known to be key intermediates. The synthesis of oct-2-yn-1-ol, a precursor to the malonate which could be further elaborated, highlights the utility of such structures. gla.ac.uk The synthesis of dec-4-ynoic acid from oct-2-ynylmalonic acid demonstrates the transformation of an alkyne-containing intermediate into a carboxylic acid, a fundamental building block in organic synthesis. gla.ac.uk
The reactivity of the propargylic position is also of significant interest. For example, the synthesis of various amines often involves the strategic use of precursors that can be readily transformed. In one documented synthesis, cinnamyl diethylamine (B46881) was chosen to optimize a reaction, as it forms a low molecular weight byproduct that is easily removed. illinois.edu This highlights the importance of the amine's structure in facilitating purification and improving reaction efficiency.
Utility in Chemical Biology as Functional Probes and Building Blocks
In the field of chemical biology, molecules that can be used to probe biological systems or as building blocks for larger bioactive constructs are of high importance. The alkyne functionality in this compound makes it suitable for "click" chemistry reactions, a set of biocompatible reactions that are widely used to label and modify biological molecules.
Conjugation and Ligation Strategies
The internal alkyne of this compound can participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC) reactions. These reactions are highly efficient and specific, allowing for the precise attachment of this amine to other molecules, such as fluorescent dyes, affinity tags, or biomolecules like proteins and nucleic acids. While direct studies on this compound in this context are not widely published, the principle is well-established for similar alkynyl amines. The synthesis of ynamides from alkynylcopper reagents and nitrogen nucleophiles is a related transformation that underscores the utility of such compounds in forming new carbon-nitrogen bonds. rsc.org
Precursors for Advanced Materials Science and Polymer Chemistry
The unique chemical handles of this compound also make it a candidate for the development of new materials and polymers. The alkyne group can be polymerized or incorporated into polymer backbones, while the amine can provide sites for cross-linking or functionalization.
Hydrogel Formation and Functional Coatings
Amines are known to play a role in the formation of functional materials. For example, amine-functional monomers are used in the creation of anionic polymer dispersions for coating compositions. google.com The amine groups can influence the pH-dependent behavior of these materials, which is crucial for applications like hydrogels that can swell or shrink in response to environmental changes. The presence of the tertiary amine in this compound could be exploited to create pH-responsive materials.
Design and Development of Ligands and Catalysts
The nitrogen atom in this compound can act as a ligand, coordinating to metal centers to form catalysts. The specific steric and electronic properties of the diethylamino group, combined with the rigidity of the oct-2-yne backbone, can influence the activity and selectivity of such catalysts.
Primary and secondary amines have been shown to be effective catalysts in their own right for certain organic transformations. nih.gov While this compound is a tertiary amine, its derivatives could be designed to incorporate catalytic functionality. The development of aminocatalysis has provided a powerful strategy for the direct functionalization of carbonyl compounds. nih.gov
Exploration in Biocatalysis and Bio-inspired Transformations
Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. While there is no specific literature detailing the use of this compound as a substrate in biocatalysis, the application of enzymes in the synthesis of amine-containing pharmaceuticals is a rapidly growing field. mdpi.com Enzymes like transaminases and imine reductases are used for the stereoselective synthesis of chiral amines. mdpi.com It is conceivable that enzymes could be discovered or engineered to act on this compound or its derivatives, potentially leading to the production of valuable chiral compounds.
The following table summarizes the key applications and the role of the functional groups in this compound:
| Application Area | Role of Alkyne Group | Role of Amine Group |
| Fine Chemical Synthesis | Undergoes addition, reduction, and coupling reactions. | Acts as a directing group or can be modified. |
| Chemical Biology | Participates in click chemistry for ligation. | Provides a point of attachment and influences solubility. |
| Materials Science | Can be polymerized or incorporated into polymers. | Provides sites for cross-linking and pH-responsiveness. |
| Catalysis | Influences ligand structure and rigidity. | Coordinates to metal centers or acts as a base. |
| Biocatalysis | Potential for enzymatic modification. | Potential for enzymatic modification to form chiral centers. |
Future Perspectives and Emerging Research Directions for N,n Diethyloct 2 Yn 1 Amine
Integration with Flow Chemistry and High-Throughput Experimentation
The synthesis of alkynyl amines, including n,n-Diethyloct-2-yn-1-amine, is poised to benefit significantly from the adoption of flow chemistry and high-throughput experimentation (HTE). These technologies offer enhanced efficiency, safety, and scalability compared to traditional batch processes.
Flow chemistry, the continuous processing of chemical reactions in a reactor, provides precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. beilstein-journals.orgrsc.org For the synthesis of this compound, a flow process could involve the reaction of a suitable octyne precursor with diethylamine (B46881) in a heated and pressurized microreactor. The ability to rapidly screen various catalysts and reaction conditions in a flow setup would accelerate the optimization of its synthesis. beilstein-journals.org
High-throughput experimentation (HTS) allows for the parallel execution of a large number of experiments, making it an invaluable tool for discovering new reactions and optimizing existing ones. sigmaaldrich.combmglabtech.com In the context of this compound, HTS could be employed to screen libraries of catalysts, ligands, and solvents to identify the most efficient synthetic route. sigmaaldrich.com Furthermore, HTS can be used to evaluate the functional properties of this compound and its derivatives for various applications, such as their potential as enzyme inhibitors or as building blocks for functional materials. nih.govrsc.org The combination of HTS with robotic automation and advanced analytical techniques can significantly accelerate the research and development cycle for this and other related alkynyl amines. bmglabtech.com
| Technology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Improved reaction control, higher yields and selectivity, enhanced safety, easier scalability. |
| High-Throughput Experimentation | Rapid screening of reaction conditions, efficient catalyst discovery, accelerated optimization, faster evaluation of functional properties. |
Advancements in Photoredox and Electrochemistry in Alkynyl Amine Synthesis
Recent advancements in photoredox catalysis and electrochemistry offer green and efficient alternatives for the synthesis of alkynyl amines. These methods often proceed under mild conditions and can provide access to novel reactivity patterns.
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the generation of radical intermediates. sioc-journal.cn The synthesis of propargylamines, a class of compounds to which this compound belongs, has been achieved using photoredox-mediated coupling reactions. researchgate.net For instance, a possible route to this compound could involve the photoredox-catalyzed coupling of an octyne derivative with diethylamine or a related precursor. This approach could offer a more sustainable alternative to traditional metal-catalyzed methods. chemrxiv.orgsioc.ac.cn
Electrochemistry provides another environmentally friendly approach to organic synthesis, using electricity to drive chemical transformations. rsc.org The electrochemical synthesis of various amines and functionalized alkynes has been reported, highlighting the potential of this technique for the preparation of this compound. wiley.comresearchgate.netbeilstein-journals.orgresearchgate.net An electrochemical approach could involve the anodic oxidation of a suitable precursor to generate a reactive intermediate that then couples with the other reaction partner. The precise control over the reaction potential in electrosynthesis can lead to high selectivity and avoid the use of stoichiometric chemical oxidants or reductants. rsc.org
| Synthetic Method | Key Features and Potential for this compound |
| Photoredox Catalysis | Utilizes visible light as an energy source, proceeds under mild conditions, enables novel bond formations via radical intermediates. sioc-journal.cnwiley.com |
| Electrochemistry | Employs electricity as a "green" reagent, offers high selectivity through potential control, avoids stoichiometric oxidants/reductants. rsc.org |
Exploration of Supramolecular Chemistry and Self-Assembly
The unique structural features of this compound, particularly the presence of a terminal alkyne and a tertiary amine, make it an interesting candidate for studies in supramolecular chemistry and self-assembly.
The alkyne moiety can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which can drive the formation of ordered supramolecular structures. The tertiary amine group can act as a hydrogen bond acceptor or be protonated to introduce electrostatic interactions. The interplay of these interactions could lead to the self-assembly of this compound into well-defined architectures like micelles, vesicles, or gels in appropriate solvents.
Recent research has demonstrated the self-assembly of propargylamines into complex structures like dipyrromethanes. nih.govacs.orgx-mol.com Furthermore, alkynyl-functionalized molecules have been shown to form crystalline inclusion compounds and other supramolecular assemblies. tandfonline.com By analogy, this compound could be explored as a building block for the construction of novel supramolecular materials with potential applications in sensing, catalysis, and drug delivery. The alkyne functionality also opens the door for post-assembly modification via "click" chemistry, allowing for the covalent capture and further functionalization of the self-assembled structures. researchgate.net
Development of Smart Materials Based on Alkynyl Amine Architectures
The incorporation of alkynyl amine moieties, such as this compound, into polymeric or other material backbones could lead to the development of "smart" materials that respond to external stimuli.
The amine group can impart pH-responsiveness, as its protonation state changes with the acidity of the environment. This can lead to changes in the material's properties, such as swelling, solubility, or conformation. mdpi.comscirp.org The alkyne group provides a versatile handle for further functionalization using click chemistry, allowing for the attachment of other responsive units or bioactive molecules. usm.eduresearchgate.net
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for N,N-Diethyloct-2-yn-1-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via alkyne functionalization of oct-2-yn-1-amine using diethyl groups. Key methods include:
- Nickel-catalyzed coupling : Using NiCl₂ and 1,1-bis(diphenylphosphino)ferrocene in THF at room temperature for 24 hours .
- Methylation with methanol : Ir-based catalysts enable selective N-alkylation under mild conditions (e.g., 100°C, 15 hours) .
- Reductive amination : Employing phenylsilane in DMF to reduce intermediates .
Q. How should researchers handle and store N,N-Diethyloct-2-yn-1-amine to ensure stability and safety?
- Safety protocols :
- Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent oxidation. Avoid exposure to strong acids, bases, or oxidizing agents .
- Handling : Use PPE (gloves, goggles), work in fume hoods, and avoid dust/aerosol formation. For spills, absorb with diatomite and decontaminate surfaces with alcohol .
- Decomposition risks : Under heat (>100°C), it may release toxic fumes (e.g., NOₓ or CO) .
Advanced Research Questions
Q. What spectroscopic and computational methods are optimal for characterizing N,N-Diethyloct-2-yn-1-amine’s electronic and steric properties?
- Techniques :
-
NMR : ¹H/¹³C NMR to confirm ethyl group substitution and alkyne geometry (e.g., chemical shifts for sp-hybridized carbons at δ ~70-100 ppm) 18.
【有机化学】Amine胺类54:31
-
DFT calculations : Predict steric effects of the diethyl groups on reactivity using Gaussian or ORCA software .
-
X-ray crystallography : Resolve conformational preferences (e.g., gauche vs. anti arrangements of ethyl groups) .
Q. How does N,N-Diethyloct-2-yn-1-amine’s steric profile influence its reactivity in catalytic systems?
- Case study : In propargylamine synthesis, the bulky diethyl groups hinder undesired side reactions (e.g., alkyne oligomerization) while promoting selective C–N bond formation .
- Experimental design : Compare turnover numbers (TONs) with less hindered analogs (e.g., N,N-dimethyl derivatives) under identical conditions .
Q. What contradictions exist in reported toxicity data, and how can they be resolved?
- Data gaps : Limited acute toxicity studies are available. Conflicting reports on dermal irritation (e.g., some SDSs classify it as harmful, others lack data) .
- Resolution : Conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies (OECD Guideline 423) to clarify hazards .
Q. How can researchers mitigate the risk of N-nitrosamine contamination during synthesis or storage?
- Risk factors : Presence of secondary amines and nitrosating agents (e.g., NO₂⁻) .
- Preventive measures :
- Use high-purity reagents and avoid amine/nitrite co-solvents.
- Monitor storage conditions (low humidity, inert atmosphere) .
Methodological Challenges and Solutions
Q. What strategies optimize chromatographic separation of N,N-Diethyloct-2-yn-1-amine from byproducts?
- HPLC/MS : Use C18 columns with acetonitrile/water gradients (70:30 → 95:5). Add 0.1% formic acid to enhance ionization .
- GC limitations : Thermal instability above 150°C may cause decomposition; prefer LC methods .
Q. How do solvent effects modulate the compound’s nucleophilicity in SN2 reactions?
- Polar aprotic solvents (e.g., DMF, DMSO): Enhance nucleophilicity by stabilizing transition states.
- Protic solvents (e.g., water): Reduce reactivity via hydrogen bonding .
Data Contradiction Analysis
Q. Why do different studies report varying yields for nickel-catalyzed syntheses?
- Variables :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

